molecular formula C11H20N2S B1392716 N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine CAS No. 1181645-73-7

N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine

Cat. No. B1392716
M. Wt: 212.36 g/mol
InChI Key: VVHRJYAVEIGZKV-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine, abbreviated as SBTD, is a chemical compound belonging to the diamine family. It is a colorless liquid with a pungent odor and a boiling point of 177°C. SBTD has a wide range of applications in various fields, such as organic synthesis, medicinal chemistry, and material science. It is also used as a reagent in chemical reactions and as a catalyst in the production of polymers.

Mechanism Of Action

SBTD is known to act as a proton donor in certain chemical reactions. It can donate a proton to an acceptor molecule, resulting in a change in the molecule’s structure. This can then lead to the formation of a new product. In addition, SBTD is known to act as a Lewis acid, meaning it can accept electrons from other molecules.

Biochemical And Physiological Effects

SBTD has been studied for its potential effects on biochemical and physiological processes. Studies have found that SBTD can act as a proton donor in certain biochemical reactions, resulting in changes in the structure and activity of the molecules involved. In addition, it has been found to interact with certain proteins, resulting in changes in their structure and activity.

Advantages And Limitations For Lab Experiments

The use of SBTD in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized from commonly available chemicals. Furthermore, it is a colorless liquid, making it easy to handle and measure. However, there are also some limitations to its use. It has a pungent odor and can be toxic if not handled properly. In addition, it can be difficult to separate from other compounds in a reaction.

Future Directions

There are several potential future directions for research involving SBTD. One potential area of research is the development of new methods for synthesizing SBTD. Another potential area of research is the exploration of its potential applications in medicinal chemistry and material science. Additionally, further research could be conducted on its potential effects on biochemical and physiological processes. Finally, further research could be conducted on its potential toxicity and how to minimize it.

Scientific Research Applications

SBTD has been widely studied in various scientific fields. In organic chemistry, it has been used as a reagent in the synthesis of a variety of compounds. In medicinal chemistry, it has been used as a starting material for the synthesis of various drugs. In material science, it has been used as a catalyst in the production of polymers. In addition, it has been studied for its potential applications in biochemistry and physiology.

properties

IUPAC Name

N'-butan-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c1-3-10(2)13(7-6-12)9-11-5-4-8-14-11/h4-5,8,10H,3,6-7,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHRJYAVEIGZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CCN)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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